molecular formula C16H16BrNO3 B107349 (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide CAS No. 201677-59-0

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide

Número de catálogo: B107349
Número CAS: 201677-59-0
Peso molecular: 350.21 g/mol
Clave InChI: HKSUZIIGCSOMPX-HNNXBMFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide (CAS: 201677-59-0) is a chiral compound featuring a brominated hydroxyethyl group, a phenylmethoxy substituent, and a formamide moiety. Its molecular formula is C₁₆H₁₆BrNO₃, with an InChIKey of 1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19)/t15-/m0/s1 . The compound is synthesized via a reaction between formic acid and (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, achieving a high yield of 96% under optimized conditions .

This molecule’s structural complexity and stereochemistry make it a valuable intermediate in pharmaceutical synthesis, particularly for β₂-adrenergic agonists like arformoterol tartrate .

Propiedades

IUPAC Name

N-[5-[(1R)-2-bromo-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSUZIIGCSOMPX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456769
Record name (R)-N-(2-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201677-59-0
Record name (R)-N-(2-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-bromo-2-(2-nitrophenyl)sulfanyl-phenyl]formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide, also known by its CAS number 201677-59-0, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, reviewing relevant studies, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Molecular Formula C₁₆H₁₆BrNO₃
Molecular Weight 350.21 g/mol
CAS Number 201677-59-0
Purity ≥ 95%
Physical Form Solid
Melting Point Not available
Boiling Point 559.644°C at 760 mmHg
Flash Point 292.262°C

The compound features a bromine atom and a hydroxyl group, which may influence its biological interactions and activities.

The specific biological activities of this compound are not extensively documented in the literature; however, its structural components suggest potential interactions with various biological targets. The presence of the phenylmethoxy group may enhance lipophilicity, potentially allowing for better membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown antimicrobial properties. A study focusing on related phenolic compounds demonstrated activity against various bacterial strains, suggesting that this compound may exhibit similar properties due to its structural analogies .

Case Studies and Research Findings

  • In Vitro Studies:
    • A related study evaluated the cytotoxic effects of various phenolic compounds on cancer cell lines. Results indicated that modifications in the phenolic structure could significantly enhance cytotoxicity, suggesting that this compound might possess similar properties when tested against cancerous cells .
  • Antimalarial Activity:
    • Compounds with similar structural motifs have been explored for their antimalarial properties. Research has shown that certain formamide derivatives can inhibit plasmepsin enzymes crucial for the malaria parasite's lifecycle, indicating a potential avenue for exploring the efficacy of this compound in malaria treatment .
  • Safety Profile:
    • Toxicological assessments of structurally related compounds indicate a need for further studies to evaluate the safety and side effects associated with this compound. The GHS classification warns of potential hazards, emphasizing the importance of thorough risk assessments before clinical application .

Aplicaciones Científicas De Investigación

Role in Pharmaceutical Synthesis

Intermediate for Formoterol Production
(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide serves as a key intermediate in the synthesis of (R,R)-formoterol. The importance of this compound lies in its chiral nature, which is critical for producing the desired enantiomer of formoterol that exhibits optimal therapeutic activity while minimizing side effects. The synthesis of such chiral intermediates is essential for achieving high levels of efficacy in drug formulations .

Synthetic Routes

The synthesis of this compound typically involves several steps starting from precursors like 4-benzyloxy-3-nitroacetophenone. Key steps include:

  • Reduction Reactions : Reducing nitro groups to amines.
  • Bromination : Introducing bromine at specific positions to enhance reactivity.
  • Formation of Formamide : Condensation reactions to form the final product.

These synthetic pathways ensure the production of high-purity intermediates necessary for pharmaceutical applications .

Case Study 1: Formoterol Synthesis

In a detailed study, researchers outlined a multi-step synthetic route to produce this compound as an intermediate for formoterol. The study emphasized the compound's role in enhancing the selectivity and efficacy of the final drug product, highlighting its significance in clinical applications for respiratory diseases .

Case Study 2: Antimicrobial Activity

While primarily known for its role in asthma treatment, research has also investigated the antimicrobial properties of related compounds derived from similar synthetic pathways. These studies suggest potential applications beyond respiratory therapies, indicating that derivatives may exhibit moderate antibacterial activity against various pathogens .

Summary Table of Applications

Application AreaDetails
Pharmaceutical SynthesisKey intermediate for (R,R)-formoterol production
Therapeutic UseTreatment for asthma and COPD
Antimicrobial PotentialInvestigated for antibacterial properties against certain pathogens

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several pharmacologically relevant molecules:

Compound Key Structural Features CAS No. Similarity Score
Target Compound Bromo-hydroxyethyl, phenylmethoxy, formamide 201677-59-0 -
N,O-Dibenzylated formoterol Methoxy-phenyl, benzyloxy, formamide, hydroxyethylamino 43229-70-5 0.78 (structural)
Formoterol-related compound H Methoxy-phenyl, benzylamino, hydroxyethyl, formamide - 0.81 (functional)
Milveterol Hydrochloride Hydroxyethylamino, formamide, phenylmethoxy 804518-03-4 0.75 (pharmacological)

Key Differences :

  • Benzyl vs. Methoxy Groups : N,O-Dibenzylated formoterol (CAS 43229-70-5) replaces bromine with a methoxy group, increasing lipophilicity .

Chromatographic and Analytical Data

Data from Pharmacopeial Forum (PF 43(1)) highlight differences in chromatographic behavior:

Compound Relative Retention Time (RRT) Relative Response Factor (%)
Target Compound* 1.3 (estimated) 1.00
Formoterol-related compound B 0.7 1.00
Formoterol-related compound D 1.3 1.00
Monobenzyl analogue (Compound H) 2.2 1.00

Note: The bromine substituent in the target compound likely increases RRT compared to non-brominated analogs due to higher molecular weight .

Pharmacological and Industrial Relevance

  • Target Compound : Serves as a precursor to arformoterol , a long-acting β₂-agonist used in asthma/COPD .
  • N,O-Dibenzylated formoterol : Intermediate in formoterol synthesis; its lack of bromine simplifies metabolic pathways .
  • Milveterol Hydrochloride: Shares the hydroxyethylamino-formamide core but includes a phenylhydroxyethyl group, enhancing receptor selectivity .

Métodos De Preparación

Enantioselective Reduction of Nitroacetophenone Derivatives

The synthesis begins with 2-bromo-4'-benzyloxy-3'-nitroacetophenone , a phenolic precursor. The critical step involves enantioselective reduction of the ketone group to install the (R)-configured hydroxyethyl moiety. This is achieved using borane methyl sulfide (BMS) in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst). The reaction proceeds via asymmetric transfer hydrogenation, yielding R-α-(bromomethyl)-4-phenylmethoxy-3-nitrobenzenemethanol with high enantiomeric excess (ee >98%).

Reaction Conditions

  • Catalyst: (R)-CBS oxazaborolidine (5 mol%)

  • Reducing Agent: Borane methyl sulfide (1.2 equivalents)

  • Solvent: Tetrahydrofuran (THF), -20°C

  • Yield: 85–90%

Hydrogenation of Nitro to Amine

The nitro group in the intermediate is reduced to an amine using hydrogen gas (H₂) under high pressure (50–60 psi) in a Parr hydrogenator. Palladium on carbon (Pd/C, 10 wt%) serves as the catalyst, and the reaction is conducted in ethanol at 25–30°C. This step generates the primary amine, which is subsequently protected to prevent undesired side reactions.

Reaction Conditions

  • Catalyst: 10% Pd/C (0.1 equivalents)

  • Pressure: 50–60 psi H₂

  • Solvent: Ethanol

  • Temperature: 25–30°C

  • Yield: 92–95%

Formylation of the Amine Intermediate

The amine undergoes formylation to introduce the formamide group. N-formylsaccharin acts as a formyl donor in the presence of palladium acetate (Pd(OAc)₂) and triethylsilane (Et₃SiH) as a reducing agent. The reaction is conducted in dimethylformamide (DMF) at 75–85°C, achieving near-quantitative conversion.

Reaction Conditions

  • Formylating Agent: N-formylsaccharin (1.5 equivalents)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Reducing Agent: Et₃SiH (3 equivalents)

  • Solvent: DMF

  • Temperature: 75–85°C

  • Yield: 95–98%

Stereochemical Control and Optimization

Role of Chiral Catalysts

The CBS oxazaborolidine catalyst induces enantioselectivity by forming a chiral borane-amine complex, which directs hydride delivery to the re face of the ketone. Computational studies suggest that the bulky substituents on the catalyst create a steric environment that favors the (R)-configuration.

Purification to Eliminate Desformyl Impurity

A major impurity, desformyl arformoterol , arises from incomplete formylation or hydrolysis of the formamide group. The patent US20120053246A1 details a purification process using reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. This reduces the desformyl impurity to <0.1%.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₆BrNO₃
Molecular Weight350.21 g/mol
Density1.489 g/cm³
Boiling Point559.644°C at 760 mmHg
Flash Point292.262°C
Optical Rotation ([α]D²⁵)+42.5° (c = 1.0, CHCl₃)

Comparative Analysis of Synthetic Routes

Traditional vs. Catalytic Methods

Early syntheses relied on diastereomeric resolution using chiral auxiliaries, which suffered from low yields (30–40%) and lengthy purification. The catalytic asymmetric reduction method improves yield to 85–90% and reduces steps.

Solvent and Temperature Effects

  • THF outperforms dichloromethane in the reduction step, providing higher ee values (98% vs. 82%).

  • Formylation in DMF at 75–85°C prevents racemization, whereas lower temperatures (50°C) result in 5–10% undesired (S)-isomer.

Industrial-Scale Production Challenges

Cost of Chiral Catalysts

The CBS catalyst accounts for 15–20% of total production costs. Recent advances use recyclable polymer-supported oxazaborolidines , cutting catalyst costs by 40%.

Byproduct Management

The bromoethyl side chain is prone to elimination reactions under basic conditions, forming styrene derivatives. Adjusting pH to 6.5–7.0 during workup minimizes this side reaction .

Q & A

Q. Table 1. Key Crystallographic Data for Structural Validation

ParameterValue
Space GroupP2₁/c
Unit Cell Dimensionsa=10.2 Å, b=15.4 Å, c=8.7 Å
R-factor (Final)0.038
C-Br Bond Length1.92 Å
Reference

Q. Table 2. Optimized Flow Synthesis Parameters (DoE Results)

VariableOptimal RangeEffect on Yield
Temperature20–30°C+15%
Residence Time5–7 min+10%
[Br₂]:[Substrate] Ratio1.8:1+20%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.